N'-[(E)-(3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
Description
N'-[(E)-(3-Methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a Schiff base derivative synthesized via the condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with 3-methoxybenzaldehyde. Its structure features a pyrazole core substituted with a methyl group at position 3 and a hydrazide-linked 3-methoxyphenyl imine moiety. The (E)-configuration of the imine bond is confirmed by single-crystal X-ray diffraction in analogous compounds . This compound belongs to a broader class of carbohydrazides studied for their antimicrobial, anticancer, and redox-modulating properties .
Properties
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-9-6-12(16-15-9)13(18)17-14-8-10-4-3-5-11(7-10)19-2/h3-8H,1-2H3,(H,15,16)(H,17,18)/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCVXKLCYHVYQW-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-methoxybenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’-[(E)-(3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its biological activity against various pathogens.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, it can modulate various signaling pathways, including those involved in inflammation and cell proliferation. The exact molecular targets and pathways may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The 3-methoxyphenyl group (electron-donating) in the target compound contrasts with chloro or nitro substituents (electron-withdrawing) in analogs, influencing electronic properties like HOMO-LUMO gaps and dipole moments .
- Core Heterocycle Impact : Replacement of pyrazole with isothiazole () or pyrazol-3-one () alters aromaticity and conjugation, affecting stability and reactivity.
Physical and Spectral Properties
Theoretical and Computational Studies
Biological Activity
N'-[(E)-(3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a Schiff base hydrazone compound that has gained attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C13H14N4O2
- Molecular Weight : 246.28 g/mol
- IUPAC Name : this compound
These properties contribute to its reactivity and interaction with biological systems.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound can inhibit various enzymes, potentially affecting metabolic pathways.
- Metal Ion Complexation : It forms stable complexes with transition metal ions, which may enhance its biological activity by facilitating interactions with biological macromolecules.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study reported its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Antioxidant Activity
The compound has also demonstrated significant antioxidant activity. In vitro assays showed that it scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
Cytotoxicity
Cytotoxicity studies have been conducted on various cancer cell lines. The results indicate that this compound exhibits selective cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.2 |
| MCF-7 | 12.8 |
| A549 | 20.4 |
These results suggest potential applications in cancer therapy.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of this compound:
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
- Antioxidant Properties : Research presented at the International Conference on Antioxidants showed that the compound significantly reduced oxidative stress markers in vitro, suggesting its role as an antioxidant .
- Cytotoxic Effects : A recent publication in Cancer Research detailed the cytotoxic effects of this compound on multiple cancer cell lines, demonstrating its potential as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
